(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists optimizing CNS leads face excessive amine basicity driving phospholipidosis and hERG risk. This gem-difluoro building block directly resolves that: the 3,3-F2-pyrrolidine reduces pKa by ~2.3 units vs. unsubstituted pyrrolidine while maintaining ClogP ~2.12, delivering balanced permeability and safety. The 6-bromo handle enables rapid Suzuki-Miyaura diversification (>95% conversion, 12 h, Pd(PPh3)4), providing a 10-100× kinetic advantage over chloro-pyridine analogs. Procuring this pre-fluorinated intermediate eliminates 3-5 late-stage synthetic steps, compressing SAR cycle time. Supplied at 95% purity with batch consistency for reliable late-stage functionalization.

Molecular Formula C10H9BrF2N2O
Molecular Weight 291.09 g/mol
CAS No. 2002046-26-4
Cat. No. B1415847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone
CAS2002046-26-4
Molecular FormulaC10H9BrF2N2O
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C10H9BrF2N2O/c11-8-3-1-2-7(14-8)9(16)15-5-4-10(12,13)6-15/h1-3H,4-6H2
InChIKeySRSQAYPVQAAJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone: Structural & Physicochemical Profile


(6-Bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)-methanone (CAS 2002046-26-4) is a synthetic heterocyclic building block belonging to the pyrrolidinyl-methanone class, with molecular formula C₁₀H₉BrF₂N₂O and a molecular weight of 291.09 g/mol [1]. It incorporates a 6-bromopyridine ring coupled via a carbonyl bridge to a 3,3-difluoropyrrolidine moiety, a combination that confers distinct physicochemical properties – notably increased lipophilicity (ClogP ~2.1) and reduced pyrrolidine basicity relative to non-fluorinated analogs . The compound is commercially available at 95% purity from multiple vendors and serves primarily as a late-stage intermediate in medicinal chemistry programs, where the bromine atom acts as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions .

Compound Type Fluorinated Heterocyclic Building Block
Selection Logic Lipophilicity & Basicity Modulation for Lead Optimization
Use Context Late‑Stage SAR Diversification via Cross‑Coupling
Procurement Format 95% Purity Intermediate; Multi‑Vendor Availability

Why Non-Fluorinated & Chlorinated Analogs Fail


The 3,3-difluoropyrrolidine ring is not merely a spectator substituent; the gem‑difluoro motif substantially lowers the pyrrolidine nitrogen pKa (estimated ΔpKa ≈ –2.3 units vs. pyrrolidine) [1] and increases metabolic stability by impeding N‑dealkylation and oxidative ring metabolism [2]. Replacing the target compound with the non‑fluorinated analog (6-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (CAS 892548-14-0) would alter protonation state at physiological pH, membrane permeability, and CYP‑mediated clearance, potentially invalidating the SAR coherence of a lead series. Similarly, substituting the 6‑bromopyridine with a 5,6‑dichloropyridine analog eliminates the bromine cross‑coupling handle, a gateway transformation for late‑stage diversification in structure‑activity relationship (SAR) exploration . The quantitative evidence that follows substantiates why this compound is functionally non‑interchangeable with its closest in‑class analogs.

Non‑Fluorinated Analog May alter protonation, membrane permeability, and CYP‑mediated clearance; SAR coherence could shift.
Chloropyridine Analog Eliminates selective bromine cross‑coupling handle; limits orthogonal SAR diversification strategies.
General Pyrrolidine Building Blocks Lack gem‑difluoro metabolic stability and reduced basicity; developability profile may not transfer.

Quantitative Evidence vs. Closest Analogs


Lipophilicity (ClogP): 3,3-Difluoropyrrolidine vs. Pyrrolidine

The 3,3-difluoropyrrolidine motif confers a ClogP of 2.12 (C₁₀H₉BrF₂N₂O), compared to 1.54 for the non-fluorinated analog (6-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone (C₁₀H₁₁BrN₂O), representing a ΔClogP of +0.58 log units . This increase in lipophilicity is consistent with the well-documented effect of gem‑difluoro substitution on logD and membrane permeability [1].

Lipophilicity (ClogP)
Reported
ClogP 2.12 vs 1.54
Δ +0.58 (more lipophilic)
Supports passive permeability prediction for CNS/intracellular programs.
Computed with ChemDraw; review experimental logD.
Lipophilicity Drug Design Physicochemical Properties

Basicity Modulation: pKa Shift by 3,3-Difluoro Substitution

The 3,3-difluoropyrrolidine ring reduces the conjugate acid pKa of the pyrrolidine nitrogen by approximately –2.3 units vs. unsubstituted pyrrolidine (pKa ~10.3 for pyrrolidinium vs. ~8.0 for 3,3-difluoropyrrolidinium) [1]. The non-fluorinated analog (6-bromopyridin-2-yl)(pyrrolidin-1-yl)methanone is therefore expected to be >90% protonated at physiological pH (7.4), while the target compound is estimated to be approximately 30–40% protonated, yielding a markedly different pharmacokinetic and pharmacodynamic profile [2].

pKa Shift
Class‑level
pKa ~8.0 vs ~10.3
Δ –2.3 (less basic)
Reduces protonation at physiological pH; mitigates lysosomal trapping risk.
Class‑level estimation; direct measurement may be needed.
Basicity pKa Drug Metabolism

Cross-Coupling Reactivity: 6-Bromopyridine vs. Chloropyridine Analogs

The aryl bromide at the pyridine 6-position enables Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions that are kinetically faster than the corresponding aryl chloride. Typical relative reactivity for Pd(0)-catalyzed oxidative addition is Ar–Br > Ar–Cl (ca. 10–100× faster) [1]. The 5,6-dichloropyridine analog (e.g., (5,6-dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone) offers only chloride leaving groups, limiting orthogonal coupling strategies. The target compound retains a single bromine site, enabling selective mono‑functionalization with >95% conversion in model Suzuki couplings under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h) .

Cross‑Coupling Reactivity
Class‑level
Ar–Br ca. 10–100× faster than Ar–Cl
Pd(0) oxidative addition
Enables rapid parallel SAR library synthesis.
General precedent; validate under specific coupling conditions.
Cross-Coupling Late-Stage Functionalization Medicinal Chemistry

Procurement & Application Scenarios


Lead Optimization: Balancing Lipophilicity & Amine Basicity

Programs targeting CNS or intracellular targets where the lead series exhibits high basicity (clogD₇.₄ > 3.0, pKa > 9.5) can deploy this building block to simultaneously reduce amine pKa by ~2.3 units and achieve a ClogP of 2.12, improving membrane permeability while mitigating phospholipidosis and hERG liability [1]. The non-fluorinated analog would retain high basicity, compromising the desired developability profile.

Suzuki Cross-Coupling for SAR Library Synthesis

The aryl bromide at the 6-position enables rapid parallel synthesis of compound libraries via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids. Typical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) yield >95% conversion within 12 hours , providing a 10–100× kinetic advantage over chloro‑pyridine analogs, substantially accelerating SAR exploration cycles.

Fluorine-Enabled Metabolic Stability of Pyrrolidine

The gem‑difluoro motif shields the pyrrolidine α‑carbon from CYP450‑mediated oxidation, reducing intrinsic clearance in human liver microsome assays. Literature precedent for 3,3-difluoropyrrolidine-containing compounds demonstrates 2–5-fold improvement in metabolic half-life compared to non-fluorinated pyrrolidine matched pairs [2]. Procurement of the pre‑fluorinated building block avoids late‑stage fluorination chemistry, saving 3–5 synthetic steps.

Chemical Probe Development: Selective Cross-Coupling Handle

Unlike bis-halogenated analogs that may undergo undesired double coupling, the monobrominated target compound ensures site‑selective functionalization. This is critical for the synthesis of homogeneous chemical probes where precise molecular structure is required for target engagement studies and X‑ray co‑crystallography .

Application
Selection Property
Validation Focus
CNS / Intracellular lead optimization
Reduced amine basicity & moderate lipophilicity
hERG liability & phospholipidosis risk review
Parallel library synthesis
Aryl bromide coupling handle
Suzuki‑Miyaura conversion efficiency
Metabolic stability improvement
Gem‑difluoro pyrrolidine motif
Intrinsic clearance in microsome assays
Chemical probe synthesis
Mono‑bromination for site‑selective coupling
Homogeneity for target engagement studies
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